Lipophilicity Differentiation: 7-Ethyl-6-methyl vs. Unsubstituted 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
The target compound 7-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits a computed XLogP3 of 1.8, representing a 2.2-fold increase in lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine parent scaffold (LogP = 0.8367) [1][2]. This increase is attributed to the ethyl and methyl substituents at positions 7 and 6, respectively, which add hydrophobic surface area without introducing additional hydrogen bond donors or acceptors. For medicinal chemistry campaigns, a LogP shift from ~0.8 to ~1.8 places the compound in a more favorable range for passive membrane permeation while remaining within drug-like space (Rule of 5: LogP < 5).
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine; LogP = 0.8367 |
| Quantified Difference | Δ LogP = +0.96 (2.2× fold increase in partition coefficient) |
| Conditions | Computed XLogP3-AA (PubChem 2024.11.20) vs. Molbase computed LogP |
Why This Matters
For procurement in CNS or intracellular target programs, the higher lipophilicity of the 7-ethyl-6-methyl derivative predicts improved passive membrane permeability relative to the unsubstituted scaffold, reducing the need for additional synthetic lipophilic modifications.
- [1] PubChem CID 136839911. 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. XLogP3-AA = 1.8. View Source
- [2] Molbase. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4). LogP = 0.8367. View Source
